2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-12-4-2-1-3-11(12)14-15-13(16-21-14)9-5-7-10(8-6-9)17(19)20/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSDQSNJVVICQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the reaction of 4-nitrobenzohydrazide with salicylaldehyde under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]phenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Oxidation: Quinones or other oxidized derivatives.
Scientific Research Applications
2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol with related 1,2,4-oxadiazole derivatives:
*Calculated using ChemDraw.
Key Observations :
- Solubility: The phenol group enhances aqueous solubility relative to alkyl or aromatic substituents (e.g., phenylethyl in ). Hydrochloride salts () further improve solubility.
- Lipophilicity : The target compound’s logP (~3.2) is lower than alkyl-substituted analogs (e.g., 4.71 in ), favoring membrane penetration in biological systems.
Biological Activity
2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol, often referred to as a nitrophenyl oxadiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in antibacterial and antifungal applications, making it a subject of various research studies.
- Molecular Formula: C14H10N4O3
- Molecular Weight: 270.25 g/mol
- CAS Number: 1090-82-0
- LogP: 3.835 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and enzymes. The presence of the nitrophenyl group enhances its reactivity and potential for forming complexes with various biomolecules.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against several bacterial and fungal strains:
Antibacterial Activity
Research indicates that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary significantly among different strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 4.0 |
| Pseudomonas aeruginosa | 32.0 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating higher potency.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20.0 |
| Aspergillus niger | 40.0 |
The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit essential metabolic pathways.
Case Studies
- Study on Antibacterial Properties : A study conducted by researchers evaluated the antibacterial properties of various oxadiazole derivatives, including this compound. The study found that this compound exhibited significant activity against S. aureus and E. coli with a notable selectivity index, suggesting its potential for therapeutic applications in treating bacterial infections .
- Antifungal Efficacy : Another investigation assessed the antifungal activity of this compound against clinical isolates of C. albicans. The results indicated that it effectively inhibited fungal growth at concentrations that were non-toxic to human cells, highlighting its potential as a safe antifungal agent .
Toxicological Profile
Despite its promising biological activities, it is crucial to consider the toxicological aspects of this compound. Studies have reported that the compound is toxic when ingested and can cause skin irritation upon contact . Therefore, safety assessments are essential before clinical applications.
Q & A
Q. What are the common synthetic routes for 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol?
The compound is synthesized via cyclocondensation of amidoxime derivatives with phenolic carbonyl precursors. For example, 4-nitrophenylamidoxime reacts with salicylaldehyde derivatives under acidic conditions (e.g., HCl in ethanol) to form the 1,2,4-oxadiazole ring. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yields range from 60–75%, with purity confirmed by HPLC (>95%) .
Q. Table 1: Example Synthetic Conditions
| Precursor | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 4-Nitrophenylamidoxime | HCl, EtOH, reflux, 12 h | 65 | >95 | |
| Salicylaldehyde derivative | H2SO4, 80°C, 6 h | 70 | >98 |
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring connectivity. Aromatic protons appear as doublets in δ 7.5–8.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]+ at m/z 298.0722 for C14H10N3O4) .
- X-ray Crystallography : Resolves tautomeric ambiguities and bond angles (e.g., C–N–O bond angles ~120°) .
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| 1H NMR | δ 8.35 (d, 2H, Ar–NO2), δ 6.95 (s, 1H, –OH) | |
| HRMS | m/z 298.0722 [M+H]+ (calc. 298.0720) |
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store in amber glass vials at RT, away from light and moisture (stability >6 months under these conditions) .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
Discrepancies in NMR/MS data may arise from tautomerism or impurities. Mitigation strategies:
- Cross-validation : Combine X-ray crystallography (definitive bond lengths) with 2D NMR (e.g., NOESY for spatial proximity).
- Computational Chemistry : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set).
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and rule out solvent adducts .
Q. What computational methods predict the compound’s reactivity in drug discovery?
- Molecular Docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances binding affinity.
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study charge distribution and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
Q. How does the nitro group influence the compound’s photostability?
The para-nitro group increases conjugation, reducing UV-induced degradation. Accelerated stability studies (ICH Q1B guidelines) under UV light (365 nm, 48 h) show <5% degradation. Compare with analogs lacking the nitro group (e.g., 15% degradation in 24 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
